molecular formula C23H29N3O4 B2735210 N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-26-7

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2735210
CAS RN: 941976-26-7
M. Wt: 411.502
InChI Key: SPFXWYIWRJTXJC-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MorOx, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MorOx is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max.

Scientific Research Applications

Metabolite Identification and Characterization

One study investigated the principal metabolites of a related compound in rats, using LC-MS/MS for identification. The research provides insights into the metabolic pathways and potential biological activities of such compounds, which could be relevant for understanding the scientific applications of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide in biological systems (Wang et al., 2007).

Novel Heterocyclic Compounds Synthesis

Another study focused on the synthesis of new heterocyclic compounds, including morpholine derivatives, by reactions of similar compounds. These compounds were evaluated for their biological activity, indicating potential applications in medicinal chemistry and drug development (Tlekhusezh et al., 1996).

Alkaloid Isolation and Characterization

Research on the Australian rainforest plant Doryphora sassafras led to the isolation of a new natural product with a similar benzylisoquinoline structure. This study highlights the importance of natural products research in discovering novel compounds with potential scientific and therapeutic applications (Carroll et al., 2001).

Antimicrobial Activity and DNA Interaction

A study on organotin(IV)-Schiff base complexes, including compounds with related functional groups, explored their antimicrobial activity and interactions with DNA. Such research underscores the potential of these compounds in developing new antimicrobial agents and studying DNA interactions for therapeutic purposes (Prasad et al., 2010).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17-7-9-18(10-8-17)20(26-11-13-30-14-12-26)16-25-23(28)22(27)24-15-19-5-3-4-6-21(19)29-2/h3-10,20H,11-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFXWYIWRJTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

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